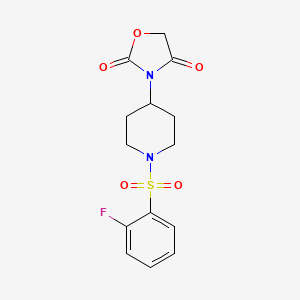

![molecular formula C22H21N5O3 B2547276 N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260942-21-9](/img/structure/B2547276.png)

N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide" is a derivative of the 1,2,4-triazolo[4,3-a]quinoxaline class. This class of compounds has been extensively studied due to their biological activities, particularly as antiallergic agents and adenosine receptor antagonists. The structure of the compound suggests potential pharmacological properties, which may include interactions with various adenosine receptors, given the relevance of similar structures in the field.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]quinoxaline derivatives typically involves multi-step reactions that may include the formation of the quinoxaline core, followed by the introduction of the triazolo ring. For instance, the synthesis of 1,2,4-triazolo[4,3-a]quinoxalin-1-ones has been achieved through reactions involving amino groups and substituents on the phenyl ring . Additionally, the synthesis of [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones has been reported using a tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide, indicating the versatility of the triazoloquinoxaline scaffold in chemical synthesis .

Molecular Structure Analysis

The molecular structure of triazoloquinoxaline derivatives is characterized by the presence of a triazolo ring fused to a quinoxaline moiety. The specific substituents on the phenyl ring and the triazolo group play a crucial role in determining the binding affinity and selectivity towards different adenosine receptor subtypes. For example, the presence of a proton donor group at position

Applications De Recherche Scientifique

Diversified Synthesis Techniques

A significant application of related compounds is in the diversified synthesis of complex molecular scaffolds. For example, An et al. (2017) demonstrated the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives utilizing a Ugi four-component reaction. This method provides rapid access to structurally varied and complex fused tricyclic scaffolds, highlighting the versatility of these compounds in chemical synthesis (Y. An et al., 2017).

Potential Biological Activities

The structural motifs present in these compounds, including the triazoloquinoxaline core, have been associated with various biological activities, offering potential applications in drug discovery:

Inotropic Activity : Wu et al. (2012) synthesized a series of compounds with positive inotropic activity by measuring the left atrium stroke volume on isolated rabbit heart preparations. These compounds, structurally related to N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, exhibited favorable in vitro activity, indicating potential applications in cardiovascular research (Yan Wu et al., 2012).

Anticancer Activity : Reddy et al. (2015) reported on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives with potential anticancer activity. These compounds were evaluated in vitro against human neuroblastoma and human colon carcinoma cell lines, showing significant cytotoxicity. This highlights the promise of related compounds in anticancer research (B. N. Reddy et al., 2015).

Anticonvulsant Properties : Alswah et al. (2013) utilized 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor for synthesizing novel quinoxaline derivatives with potential anticonvulsant properties. The synthesized compounds showed promising anticonvulsant activities, indicating the utility of related structures in neurological research (Mohamed Alswah et al., 2013).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-13(2)20-24-25-21-22(30)26(17-6-4-5-7-18(17)27(20)21)12-19(29)23-16-10-8-15(9-11-16)14(3)28/h4-11,13H,12H2,1-3H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIDQISBNARGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2547194.png)

![7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B2547198.png)

![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B2547199.png)

![(1S,3R)-3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2547200.png)

![tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride](/img/structure/B2547201.png)

![2-benzyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2547202.png)

![[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)phenyl]methanol](/img/structure/B2547203.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2547208.png)

![N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2547212.png)

![S-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl) ethanethioate](/img/structure/B2547213.png)